molecular formula C16H23N3OS B2473446 5-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentan-1-ol CAS No. 449192-60-3

5-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentan-1-ol

Cat. No. B2473446
CAS RN: 449192-60-3
M. Wt: 305.44
InChI Key: GBLIZCKGLAOHKA-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydrobenzothiolo[2,3-d]pyrimidine, which is a heterocyclic compound . It has an amino pentanol group attached to the pyrimidine ring, and a methyl group attached to the 7th position of the tetrahydrobenzothiolo[2,3-d]pyrimidine.


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . The compound crystallizes in the monoclinic space group P2 1 /c. The crystal structure is further stabilized by intermolecular C-H…N, N-H…N C-H…O, N-H…O, and π-π interactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the reaction conditions and the reagents used. Typically, the amino group and the pyrimidine ring might be sites of reactivity .

Scientific Research Applications

Crystal and Molecular Structure Analysis

The compound's molecular and crystal structure has been characterized using X-ray techniques, which is crucial for understanding its physical and chemical properties (Ziaulla et al., 2012).

Synthesis of Antithrombotic Compounds

It serves as a precursor in synthesizing new antithrombotic compounds with favorable cerebral and peripheral effects, indicating potential medical applications (Furrer, Wágner & Fehlhaber, 1994).

Development of Polyfunctionally Substituted Pyrazolo Pyrimidines

This compound has been used in the synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, suggesting potential for developing diverse chemical entities (Quiroga et al., 2007).

Synthesis of Pyrimidin-5-ium Salts and Diones

The compound has been used in the synthesis of various pyrimidin-5-ium salts and diones, which might have implications in pharmaceutical chemistry (Tolkunov et al., 2013).

Antimicrobial and Antifungal Activities

Derivatives of this compound have shown significant antimicrobial and antifungal activities, suggesting its potential in developing new antimicrobial agents (Komykhov et al., 2017; Maddila et al., 2016)(https://consensus.app/papers/synthesis-antifungal-activity-benzothiazole-pyrimidine-maddila/162f571ccf9450e4a41aaed81e6cfa7a/?utm_source=chatgpt).

Synthesis of Potential Antimicrobial Agents

Its derivatives have been synthesized for potential use as antimicrobial agents, highlighting its role in medicinal chemistry (Soliman et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound are not known without specific toxicology studies. As with any chemical, handling should be done with appropriate safety measures .

Future Directions

Future research could focus on synthesizing this compound and studying its properties. If it has potential therapeutic effects, it could be studied in biological systems. Further studies could also explore its potential uses in other fields .

properties

IUPAC Name

5-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-11-5-6-12-13(9-11)21-16-14(12)15(18-10-19-16)17-7-3-2-4-8-20/h10-11,20H,2-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLIZCKGLAOHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentan-1-ol

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